![molecular formula C20H20N2O4 B14307532 Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate CAS No. 114476-29-8](/img/structure/B14307532.png)
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is a complex organic compound that features a carbazole moiety linked to a propanedioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 9H-carbazol-3-amine with diethyl propanedioate under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with the carbazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the carbazole moiety.
Substitution: Alkylated carbazole derivatives.
Aplicaciones Científicas De Investigación
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl {[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate
- Diethyl {[(9H-carbazol-9-yl)methyl]propanedioate}
Uniqueness
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is unique due to the specific positioning of the amino group on the carbazole ring, which can significantly influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
114476-29-8 |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
diethyl 2-[(9H-carbazol-3-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)16(20(24)26-4-2)12-21-13-9-10-18-15(11-13)14-7-5-6-8-17(14)22-18/h5-12,21-22H,3-4H2,1-2H3 |
Clave InChI |
WMTMVTQZLUSOSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC2=C(C=C1)NC3=CC=CC=C32)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)

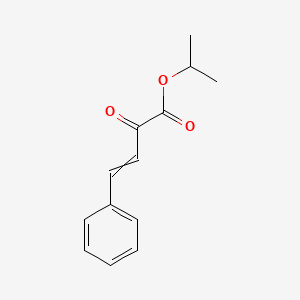

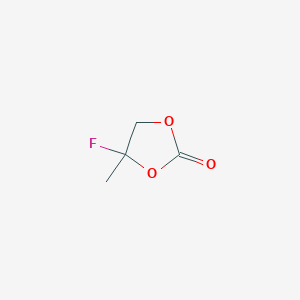
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
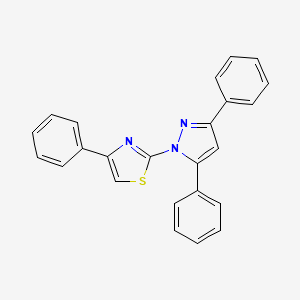
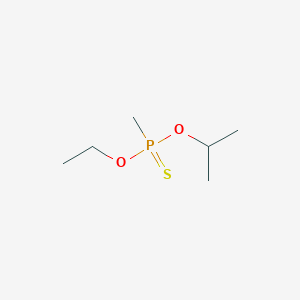
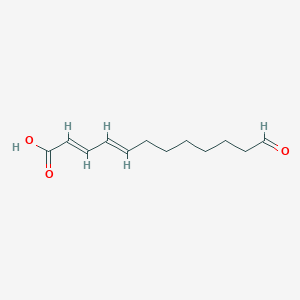
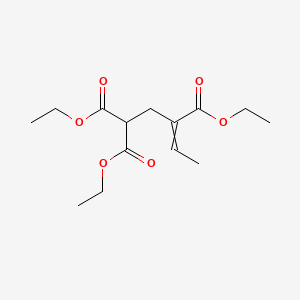

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
